Cas no 120061-96-3 (Cycloprop[2,3]indeno[5,6-b]furan-2(4H)-one,4a,5,5a,6,6a,6b-hexahydro-3,5-bis(hydroxymethyl)-6b-methyl-,(4aS,5R,5aS,6aR,6bS)-)
120061-96-3 structure
Product Name:Cycloprop[2,3]indeno[5,6-b]furan-2(4H)-one,4a,5,5a,6,6a,6b-hexahydro-3,5-bis(hydroxymethyl)-6b-methyl-,(4aS,5R,5aS,6aR,6bS)-
Numero CAS:120061-96-3
MF:C15H18O4
MW:262.301024913788
CID:214700
PubChem ID:14287462
Update Time:2025-04-19
Cycloprop[2,3]indeno[5,6-b]furan-2(4H)-one,4a,5,5a,6,6a,6b-hexahydro-3,5-bis(hydroxymethyl)-6b-methyl-,(4aS,5R,5aS,6aR,6bS)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Cycloprop[2,3]indeno[5,6-b]furan-2(4H)-one,4a,5,5a,6,6a,6b-hexahydro-3,5-bis(hydroxymethyl)-6b-methyl-,(4aS,5R,5aS,6aR,6bS)-
- Shizukanolide F
- 13-Hydroxyshizukanolide C
- Cycloprop[2,3]indeno[5,6-b]furan-2(4H)-one,4a,5,5a,6,6a,6b-hexahydro-3,5-bis(hydroxymethyl)-6b-methyl-, [4aS-(4aa,5a,5aa,6aa,6bb)]-
- DeacetylshizukanolideH
- AKOS032961887
- F94003
- Cycloprop[2,3]indeno[5,6-b]furan-2(4H)-one, 4a,5,5a,6,6a,6b-hexahydro-3,5-bis(hydroxymethyl)-6b-methyl-, (4aS,5R,5aS,6aR,6bS)-
- (1S,9S,10R,12S,13R)-4,13-bis(hydroxymethyl)-9-methyl-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3,7-dien-5-one
- 120061-96-3
- Deacetylshizukanolide H
- (1S,9S,10R,12S,13R)-4,13-bis(hydroxymethyl)-9-methyl-6-oxatetracyclo(7.4.0.03,7.010,12)trideca-3,7-dien-5-one
-
- Inchi: 1S/C15H18O4/c1-15-4-13-8(10(6-17)14(18)19-13)3-12(15)9(5-16)7-2-11(7)15/h4,7,9,11-12,16-17H,2-3,5-6H2,1H3/t7-,9-,11-,12+,15+/m1/s1
- Chiave InChI: ULWLTEZXDAFDPV-DIZHWTHNSA-N
- Sorrisi: OC[C@H]1[C@@H]2CC3=C(CO)C(=O)OC3=C[C@@]2(C)[C@@H]2C[C@@H]21
Proprietà calcolate
- Massa esatta: 262.12100
- Massa monoisotopica: 262.12050905g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 19
- Conta legami ruotabili: 2
- Complessità: 532
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 5
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.1
- Superficie polare topologica: 66.8Ų
Proprietà sperimentali
- Colore/forma: Oil
- Densità: 1.39±0.1 g/cm3 (20 ºC 760 Torr),
- Punto di ebollizione: 526.3±20.0 °C at 760 mmHg
- Punto di infiammabilità: 203.9±15.3 °C
- Solubilità: Leggermente solubile (1,7 g/l) (25°C),
- PSA: 66.76000
- LogP: 1.00040
- Pressione di vapore: 0.0±3.1 mmHg at 25°C
Cycloprop[2,3]indeno[5,6-b]furan-2(4H)-one,4a,5,5a,6,6a,6b-hexahydro-3,5-bis(hydroxymethyl)-6b-methyl-,(4aS,5R,5aS,6aR,6bS)- Informazioni sulla sicurezza
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:Conservare a 4 ℃, meglio a -4 ℃
Cycloprop[2,3]indeno[5,6-b]furan-2(4H)-one,4a,5,5a,6,6a,6b-hexahydro-3,5-bis(hydroxymethyl)-6b-methyl-,(4aS,5R,5aS,6aR,6bS)- Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN5008-1 mg |
Shizukanolide F |
120061-96-3 | 1mg |
¥2435.00 | 2022-04-26 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S43410-5mg |
(4aS,5R,5aS,6aR,6bS)-3,5-bis(hydroxymethyl)-6b-methyl-4a,5,5a,6,6a,6b-hexahydrocyclopropa[2,3]indeno[5,6-b]furan-2(4H)-one |
120061-96-3 | 5mg |
¥4800.0 | 2021-09-07 | ||
| TargetMol Chemicals | TN5008-5mg |
Shizukanolide F |
120061-96-3 | 5mg |
¥ 13500 | 2024-07-19 | ||
| TargetMol Chemicals | TN5008-5 mg |
Shizukanolide F |
120061-96-3 | 98% | 5mg |
¥ 4,040 | 2023-07-10 | |
| TargetMol Chemicals | TN5008-1 mL * 10 mM (in DMSO) |
Shizukanolide F |
120061-96-3 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4140 | 2023-09-15 | |
| TargetMol Chemicals | TN5008-1 ml * 10 mm |
Shizukanolide F |
120061-96-3 | 1 ml * 10 mm |
¥ 14850 | 2024-07-19 | ||
| A2B Chem LLC | AA33785-5mg |
Shizukanolide F |
120061-96-3 | 98.0% | 5mg |
$719.00 | 2024-04-20 |
Cycloprop[2,3]indeno[5,6-b]furan-2(4H)-one,4a,5,5a,6,6a,6b-hexahydro-3,5-bis(hydroxymethyl)-6b-methyl-,(4aS,5R,5aS,6aR,6bS)- Letteratura correlata
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
-
Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
120061-96-3 (Cycloprop[2,3]indeno[5,6-b]furan-2(4H)-one,4a,5,5a,6,6a,6b-hexahydro-3,5-bis(hydroxymethyl)-6b-methyl-,(4aS,5R,5aS,6aR,6bS)-) Prodotti correlati
- 1136932-34-7(Cycloprop[2,3]indeno[5,6-b]furan-2(4H)-one,5-[(acetyloxy)methyl]-4a,5,5a,6,6a,6b-hexahydro-3-(hydroxymethyl)-6b-methyl-,(4aS,5R,5aS,6aR,6bS)-)
- 73069-13-3(Atractylenolide I)
- 66395-02-6((4aS,5aS,6aR,6bS)-3,6b-dimethyl-5-methylidene-4a,5,5a,6,6a,6b-hexahydrocyclopropa[2,3]indeno[5,6-b]furan-2(4H)-one)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
Fornitori consigliati
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shanghai Bent Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Hebei Liye chemical Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso